molecular formula C19H20O2 B12919390 2,2'-(Phenylmethylene)bis(5-ethylfuran) CAS No. 917571-12-1

2,2'-(Phenylmethylene)bis(5-ethylfuran)

Cat. No.: B12919390
CAS No.: 917571-12-1
M. Wt: 280.4 g/mol
InChI Key: PHQRDIXRZOSDKM-UHFFFAOYSA-N
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Description

5,5’-(Phenylmethylene)bis(2-ethylfuran) is an organic compound that features a phenylmethylene group bridging two 2-ethylfuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Phenylmethylene)bis(2-ethylfuran) typically involves the acid-catalyzed hydroxylalkylation/alkylation (HAA) of 2-ethylfuran and benzaldehyde. The reaction is carried out using commercial acidic resins, with Nafion resin demonstrating the highest activity due to its strong acidic properties .

Industrial Production Methods

In an industrial setting, the synthesis of 5,5’-(Phenylmethylene)bis(2-ethylfuran) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Phenylmethylene)bis(2-ethylfuran) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, hydrogenated compounds, and other functionalized molecules .

Scientific Research Applications

5,5’-(Phenylmethylene)bis(2-ethylfuran) has several scientific research applications:

Mechanism of Action

The mechanism by which 5,5’-(Phenylmethylene)bis(2-ethylfuran) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylmethylene group can participate in π-π interactions, while the furan rings can engage in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    5,5’-(Phenylmethylene)bis(2-methylfuran): Similar structure but with methyl groups instead of ethyl groups.

    5,5’-(Phenylmethylene)bis(2-furylmethanol): Contains hydroxymethyl groups instead of ethyl groups.

Uniqueness

5,5’-(Phenylmethylene)bis(2-ethylfuran) is unique due to the presence of ethyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from its methyl and hydroxymethyl counterparts .

Properties

CAS No.

917571-12-1

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

2-ethyl-5-[(5-ethylfuran-2-yl)-phenylmethyl]furan

InChI

InChI=1S/C19H20O2/c1-3-15-10-12-17(20-15)19(14-8-6-5-7-9-14)18-13-11-16(4-2)21-18/h5-13,19H,3-4H2,1-2H3

InChI Key

PHQRDIXRZOSDKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)C(C2=CC=CC=C2)C3=CC=C(O3)CC

Origin of Product

United States

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